4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through a reaction between 4-methylbenzoic acid and an appropriate amine.
Introduction of the Phenylcarbonyl Group: The phenylcarbonyl group is introduced through a reaction with benzoyl chloride in the presence of a base such as pyridine.
Attachment of the Piperidin-1-ylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-ylsulfonyl group.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-yl)benzamide
- 4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(morpholin-1-ylsulfonyl)benzamide
Uniqueness
4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidin-1-ylsulfonyl group, in particular, enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-benzamidophenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-19-10-11-21(18-24(19)34(32,33)29-16-6-3-7-17-29)26(31)28-23-14-12-22(13-15-23)27-25(30)20-8-4-2-5-9-20/h2,4-5,8-15,18H,3,6-7,16-17H2,1H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQLPZUXHOQTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386897 |
Source
|
Record name | ST004537 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5916-00-7 |
Source
|
Record name | ST004537 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.